Ethyl [2,3'-bipyridine]-3-carboxylate
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Overview
Description
Ethyl [2,3’-bipyridine]-3-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. Bipyridine and its derivatives are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in catalysis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2,3’-bipyridine]-3-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and require careful control of temperature and solvent choice to optimize yields.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and scalability . Additionally, the development of more efficient catalysts and greener solvents has improved the sustainability of these processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2,3’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [2,3’-bipyridine]-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl [2,3’-bipyridine]-3-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . In biological systems, the compound can interact with cellular components, generating reactive oxygen species that can damage cellular structures and lead to cell death .
Comparison with Similar Compounds
Ethyl [2,3’-bipyridine]-3-carboxylate is unique among bipyridine derivatives due to its specific substitution pattern, which can influence its reactivity and coordination properties. Similar compounds include:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Often used in the formation of supramolecular structures and materials.
3,3’-Bipyridine: Less common but used in specialized applications where specific electronic properties are required.
Ethyl [2,3’-bipyridine]-3-carboxylate stands out due to its unique combination of electronic and steric properties, making it valuable in both research and industrial applications.
Biological Activity
Ethyl [2,3'-bipyridine]-3-carboxylate is a compound belonging to the bipyridine family, which has gained attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a bipyridine core with a carboxylate group, which enhances its reactivity and solubility in biological systems.
Antimicrobial Activity
Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effectiveness in inhibiting microbial growth.
The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. In vitro studies have shown that this compound can inhibit both gram-positive and gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies have focused on its effects on various cancer cell lines, revealing promising results.
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
Cell Line | IC50 (μg/mL) | Biological Effect |
---|---|---|
MDA-MB-231 (breast cancer) | 25.0 | Induces apoptosis via ROS production; activates caspase-3 and -9 |
A2780 (ovarian cancer) | 70.5 ± 5.0 | Inhibits cell proliferation; downregulates p-PI3K/p-Akt levels |
SKOV3 (ovarian cancer) | 85.0 ± 4.5 | Inhibits migration; enhances cisplatin-induced apoptosis |
Case Studies
- Breast Cancer Study : A study demonstrated that treatment with this compound significantly increased reactive oxygen species (ROS) levels in MDA-MB-231 cells, leading to apoptosis through the activation of caspases and modulation of apoptotic proteins.
- Ovarian Cancer Research : In A2780 and SKOV3 cell lines, this compound was shown to inhibit cell migration and proliferation while enhancing the efficacy of cisplatin treatment, indicating its potential as an adjunctive therapy in ovarian cancer.
Properties
IUPAC Name |
ethyl 2-pyridin-3-ylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-8-15-12(11)10-5-3-7-14-9-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILIBCVKDDFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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